![molecular formula C10H8BrNO2 B1457496 Methyl 2-(2-bromophenyl)-2-cyanoacetate CAS No. 1218951-02-0](/img/structure/B1457496.png)
Methyl 2-(2-bromophenyl)-2-cyanoacetate
Overview
Description
“Methyl 2-(2-bromophenyl)-2-cyanoacetate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates provides a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .Scientific Research Applications
Base-Promoted Decarboxylative Annulation
Methyl 2-(2-bromophenyl)-2-cyanoacetate has been used in a base-promoted decarboxylative annulation of ynones . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and the intramolecular nucleophilic aromatic substitution reaction . A broad range of benzoxepines were prepared with a broad substrate scope and high regioselectivity in moderate to excellent yields under transition-metal-free conditions .
Synthesis of Vicinal Haloethers
A synthetic protocol for vicinal haloethers, including 2-bromo-2-(methoxy(phenyl)methyl)malononitrile (1) and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile (2), has been developed . These compounds are verified to be novel and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
Difunctionalization of Olefins
Methyl 2-(2-bromophenyl)-2-cyanoacetate can be used in the difunctionalization of olefins . This process has become an attractive strategy for rapidly increasing molecular complexity from abundant and cheap feedstock .
Synthesis of β, β-Dicyanostyrene Derivatives
β, β-Dicyanostyrene derivatives are a kind of reaction raw material containing a multifunctional group which can be converted into the skeleton structures in drugs and natural products, via difunctionalization . Methyl 2-(2-bromophenyl)-2-cyanoacetate can be used in the synthesis of these derivatives .
Aminobromination Reaction of β, β-Dicyanostyrene
An unexpected vicinal bromoether product was obtained when performing an aminobromination reaction of β, β-dicyanostyrene . Methyl 2-(2-bromophenyl)-2-cyanoacetate can be used in this reaction .
Synthesis of Benzoxepines
Methyl 2-(2-bromophenyl)-2-cyanoacetate has been used in the synthesis of benzoxepines . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and the intramolecular nucleophilic aromatic substitution reaction .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can participate in various organic reactions, such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Methyl 2-(2-bromophenyl)-2-cyanoacetate can undergo a base-mediated decarboxylative annulation with ynones . This process involves a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .
Biochemical Pathways
The compound can participate in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of Methyl 2-(2-bromophenyl)-2-cyanoacetate is the formation of a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-bromophenyl)-2-cyanoacetate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the base-mediated decarboxylative annulation of the compound with ynones is performed under transition-metal-free conditions .
properties
IUPAC Name |
methyl 2-(2-bromophenyl)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSZFJOPDKIIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromophenyl)-2-cyanoacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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